(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate
Overview
Description
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of Boc-protected amines often involves the use of continuous flow reactors to enhance efficiency and yield. The process may include the use of heterogeneous catalysts to facilitate the reaction and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Deprotection: The primary product is the free amine, which can be further utilized in subsequent reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is used in the synthesis of peptides where the Boc group protects the amino function during chain elongation.
Biology:
Enzyme Inhibition Studies: It is used in the study of enzyme mechanisms where the protected amine serves as a precursor for enzyme inhibitors.
Medicine:
Drug Development: The compound is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate primarily involves its role as a protected amine. The Boc group prevents the amine from participating in unwanted side reactions, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
(3S,4S)-Ethyl 1-Cbz-4-aminopyrrolidine-3-carboxylate: Similar structure but with a benzyl carbamate (Cbz) protecting group instead of Boc.
(3S,4S)-Ethyl 1-Fmoc-4-aminopyrrolidine-3-carboxylate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness:
Stability: The Boc group provides greater stability under basic conditions compared to Cbz and Fmoc groups.
Ease of Deprotection: Boc can be removed under milder acidic conditions, making it more versatile in multi-step synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZFYPYPULRFL-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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